N-tert-butyl-2-methylaniline

Catalog No.
S12507294
CAS No.
10219-30-4
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-2-methylaniline

CAS Number

10219-30-4

Product Name

N-tert-butyl-2-methylaniline

IUPAC Name

N-tert-butyl-2-methylaniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8,12H,1-4H3

InChI Key

WXKZVDJCDSIHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)(C)C

N-tert-butyl-2-methylaniline is an organic compound characterized by its amine functional group and a tert-butyl substituent. Its molecular formula is C₁₁H₁₇N, and it has a molecular weight of approximately 163.2594 g/mol. The structure features a benzene ring with a tert-butyl group and a methyl group attached to the nitrogen atom, which contributes to its unique properties. This compound is also known by other names such as 2-methyl-6-tert-butylaniline and 6-tert-butyl-o-toluidine, indicating its structural variations and isomeric forms .

Typical of amines. These reactions include:

  • N-Alkylation: The compound can undergo N-alkylation reactions, where the nitrogen atom is substituted with alkyl groups.
  • Oxidation: It can be oxidized to form corresponding oxides or nitrenium ions, particularly under photochemical conditions .
  • Electrophilic Aromatic Substitution: The presence of the tert-butyl group can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Research indicates that N-tert-butyl-2-methylaniline exhibits biological activity, particularly in the context of asymmetric synthesis and catalysis. It has been studied for its potential use as a chiral ligand in palladium-catalyzed reactions, contributing to the development of enantiomerically enriched compounds . The compound's ability to form axial chirality at the C(aryl)-N(amine) bond enhances its relevance in drug discovery and organic synthesis.

Several synthetic routes have been developed for N-tert-butyl-2-methylaniline:

  • Direct Alkylation: This method involves the alkylation of aniline derivatives with tert-butyl halides under basic conditions.
  • Reduction of Nitro Compounds: Nitro derivatives of methylaniline can be reduced to their corresponding amines using reducing agents such as iron or zinc in acidic media.
  • Chiral Ligand Synthesis: Recent studies have explored synthesizing chiral variants through multi-step processes that involve asymmetric catalysis .

N-tert-butyl-2-methylaniline finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chiral Ligands: Its use as a chiral ligand in asymmetric synthesis enhances the production of enantiomerically pure compounds, which are crucial in drug development.
  • Catalysis: The compound is utilized in palladium-catalyzed reactions, showcasing its importance in modern synthetic chemistry .

Studies on N-tert-butyl-2-methylaniline have focused on its interactions with various substrates in catalytic processes. These investigations reveal how the compound's structure influences its reactivity and selectivity in asymmetric synthesis. The interactions with palladium catalysts have been particularly noteworthy, demonstrating significant potential for producing complex organic molecules with high stereoselectivity .

N-tert-butyl-2-methylaniline shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
N-methylanilineContains a methyl group on nitrogenLacks bulky tert-butyl group; more basic
N-isopropyl-3-methylanilineIsopropyl group instead of tert-butylDifferent steric effects influencing reactivity
2-tert-butyl-6-methylanilineDifferent position of methyl groupAffects electronic distribution on the aromatic ring
N,N-diethyl-2-methylanilineTwo ethyl groups on nitrogenIncreased steric hindrance; different reactivity

N-tert-butyl-2-methylaniline stands out due to its combination of steric bulk from the tert-butyl group and its ability to act as a chiral ligand, making it unique among similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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